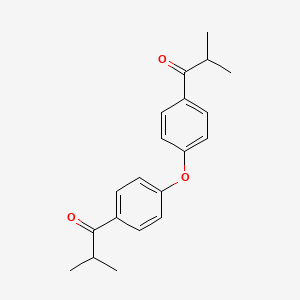
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one), also known as bis(4-methyl-2-oxyphenyl) ketone, is a chemical compound that is widely used in scientific research. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 338.41 g/mol. This compound has gained significant attention due to its unique properties and its potential applications in various fields of study.
Scientific Research Applications
Chemical Properties and Storage
This compound, also known by its CAS Number: 157891-84-4, has a molecular weight of 310.39 . It is a pale-yellow to yellow-brown solid that should be stored at room temperature .
Safety Information
The compound is marked with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection .
Synthesis of New Materials
The compound can be used in the synthesis of new materials. For example, it has been used in the synthesis of a perfluoropyridine end-capped bisphenol, a new type of monomer for nucleophilic aromatic substitution polymerizations .
Use in Organofluorine Chemistry
The compound has potential applications in organofluorine chemistry. Organofluorine compounds are known for their high thermal and chemical stability, making them useful in a variety of applications, including the development of new polymers .
Use in Catalysis
There is potential for this compound to be used in catalysis, as suggested by a reference to its use in Applied Catalysis .
Schiff Base Compound Applications
The structure of this compound suggests it could be used in the formation of Schiff base compounds, which are an important group in chemistry. Bis-carbazones, a type of Schiff base compound, can be formed by connecting via a ring or C—C bond to carbazone moieties having four coordinated sites. These tetradentate ligands can be used to entrap metal ions to form square-planer complexes .
properties
IUPAC Name |
2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKDQNZHZMURGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

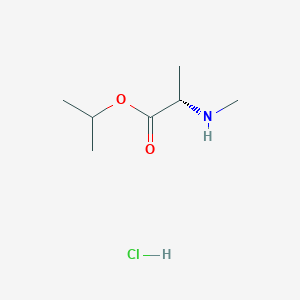
![N-(2-Methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2488498.png)
![N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2488499.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
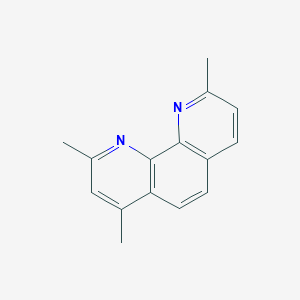
![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
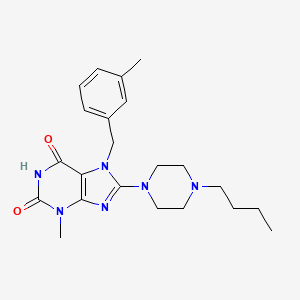
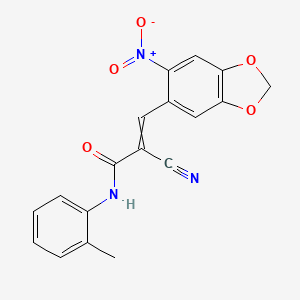
![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)
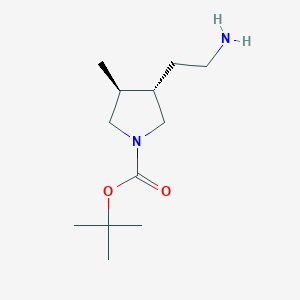
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
